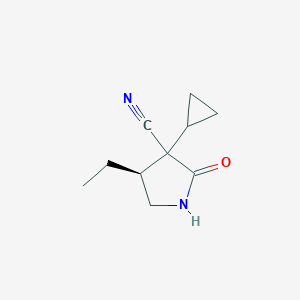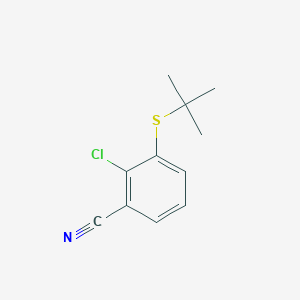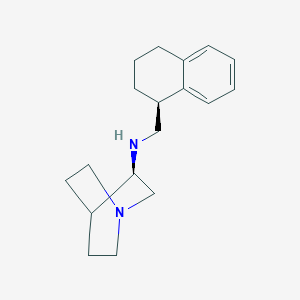
(R)-N-(((S)-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)quinuclidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[222]octan-3-amine is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the naphthalenyl group: This step involves the use of specific reagents and catalysts to attach the naphthalenyl group to the bicyclic core.
Final amination step:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening for catalysts and reaction conditions, as well as scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to various downstream effects, such as altered gene expression or changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine: shares structural similarities with other bicyclic amines and naphthalenyl derivatives.
Other bicyclic amines: These compounds may have different substituents on the bicyclic core, leading to variations in their chemical and biological properties.
Naphthalenyl derivatives: Compounds with different functional groups attached to the naphthalenyl ring can exhibit diverse reactivity and applications.
Uniqueness
The uniqueness of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine lies in its specific combination of a bicyclic core and a naphthalenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(3R)-N-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18+/m1/s1 |
InChI Key |
BCXAOEQLKWKVHU-AEFFLSMTSA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)CN[C@H]3CN4CCC3CC4 |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


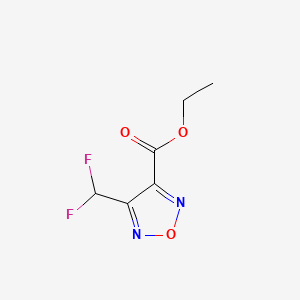
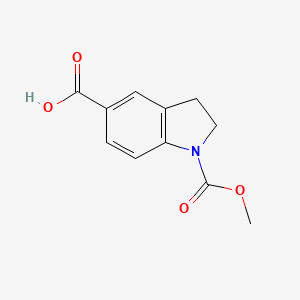
![1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B13896541.png)
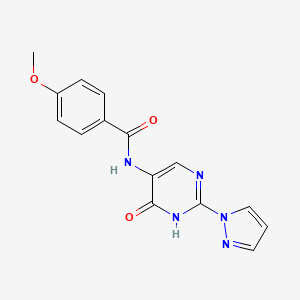
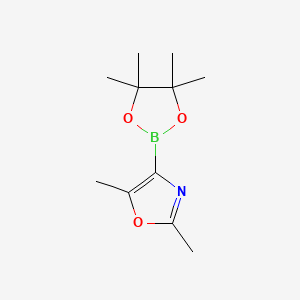
![5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13896563.png)
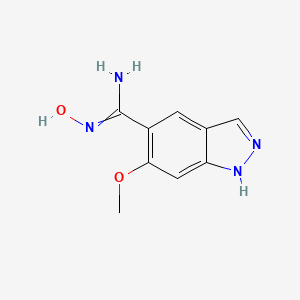
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)
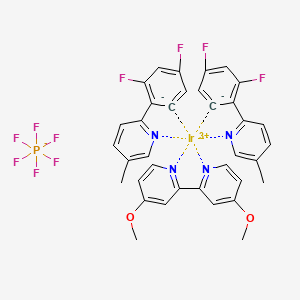
![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)
